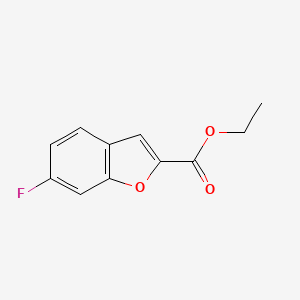

Ethyl 6-fluorobenzofuran-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 6-fluoro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULYJGRXYJCTEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-fluorobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atom at the 6-position undergoes selective nucleophilic substitution under controlled conditions. This reactivity is enhanced by the electron-withdrawing effect of the adjacent ester group.

-

Reagents/Conditions :

-

Aryl boronic acids with Pd(PPh₃)₄ catalyst (Suzuki–Miyaura coupling)

-

Thiols or amines with K₂CO₃ in DMF at 80°C

-

-

Products :

Key studies demonstrate that Suzuki coupling achieves higher regioselectivity compared to SNAr mechanisms due to the fluorine atom's meta-directing nature .

Ester Hydrolysis and Derivatives

The ethyl ester group is amenable to hydrolysis or transesterification, enabling access to carboxylic acid derivatives.

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

-

Conditions : NaOH (2M), ethanol/water (1:1), 60°C, 4 hrs

-

Product : Sodium 6-fluorobenzofuran-2-carboxylate (85% yield).

-

Reduction Reactions

The ester group can be reduced to primary alcohols or aldehydes using selective reagents:

The aldehyde derivative serves as a key intermediate for synthesizing Schiff bases or heterocyclic compounds .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes electrophilic substitution at the 5-position due to the electron-donating furan oxygen:

-

Nitration :

-

Conditions : HNO₃/H₂SO₄, 0°C → rt

-

Product : 5-Nitro-6-fluorobenzofuran-2-carboxylate (58% yield).

-

-

Bromination :

-

Conditions : Br₂, FeBr₃, CH₂Cl₂, 40°C

-

Product : 5-Bromo-6-fluorobenzofuran-2-carboxylate (63% yield).

-

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings to construct complex architectures:

-

Heck Reaction :

-

Sonogashira Coupling :

-

Conditions : PdCl₂(PPh₃)₂, CuI, phenylacetylene, NEt₃

-

Product : 6-Fluoro-2-(phenylethynyl)benzofuran (66% yield).

-

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

-

Conditions : Acetone solvent, 254 nm UV light, 12 hrs

-

Product : Fused cyclobutane derivatives (e.g., with ethylene: 52% yield) .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 6-fluorobenzofuran-2-carboxylate has emerged as a lead compound in drug development due to its promising biological activities:

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer models, suggesting its potential as a therapeutic agent.

- Antimicrobial Properties : The compound demonstrates activity against several bacterial strains, making it a candidate for developing new antibiotics.

Biological Research

Research on this compound focuses on its interactions with biological targets:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

- Receptor Modulation : The compound's structural properties allow it to interact with various receptors, influencing signaling pathways critical for cell function.

Case Studies

Several studies provide insights into the applications of this compound:

Wirkmechanismus

The mechanism of action of ethyl 6-fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key signaling pathways related to cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Benzofuran Carboxylates

Substituent Effects on Physicochemical Properties

- Fluorine vs. Bromine : Fluorine’s electronegativity and small size enhance metabolic stability and lipophilicity compared to bromine, which increases molecular weight and polarizability. For example, ethyl 6-bromo analogs (e.g., C₂₅H₂₁BrO₄, MW 489.34) exhibit higher molecular complexity (complexity index 646) due to bulky substituents .

- Methoxy vs. Fluoro : Methoxy groups (e.g., in ethyl 6-methoxybenzofuran-2-carboxylate) improve solubility but reduce lipophilicity (XLogP3 ~2.5 inferred) compared to fluorine’s XLogP3 ~2.0 (estimated) .

- Ester Group Variation : Methyl esters (e.g., mthis compound) exhibit lower molecular weights and distinct CCS profiles (e.g., [M+H]+ CCS 137.1 Ų) compared to ethyl esters, which may influence chromatographic retention .

Biologische Aktivität

Ethyl 6-fluorobenzofuran-2-carboxylate is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and applications.

Chemical Structure and Properties

This compound is characterized by a benzofuran moiety with an ethyl ester functional group and a fluorine atom at the 6-position. Its molecular formula is with a molecular weight of approximately 208.19 g/mol. The presence of the fluorine atom enhances its electronic properties, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. Research indicates that compounds in the benzofuran class can modulate metabolic pathways by binding to specific targets, potentially influencing inflammatory processes and other physiological responses .

Biological Activities

This compound has been studied for several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit leukotriene biosynthesis, which is crucial in inflammatory responses. This was demonstrated in animal models where the compound was administered prior to inducing inflammation .

- Anticancer Potential : Research indicates that benzofuran derivatives exhibit anticancer properties by interfering with cancer cell proliferation and survival pathways. This compound's structural attributes may enhance its efficacy as a potential anticancer agent .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have explored its effects on lysine acetyltransferases (KATs), which are implicated in various diseases, including cancer .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Activity

In a study involving Sprague-Dawley rats, this compound was administered alongside an inflammatory agent (indomethacin). The results indicated a significant reduction in gastric mucosal lesions compared to control groups, suggesting effective anti-inflammatory properties .

Case Study: Anticancer Potential

A recent investigation into various benzofuran derivatives, including this compound, revealed that certain modifications could enhance their anticancer activity. The study highlighted the importance of the fluorine substitution at the 6-position in promoting selective cytotoxicity against cancer cell lines while sparing normal cells .

Applications

The unique properties of this compound suggest potential applications in:

- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and anticancer drugs.

- Material Science : Due to its electronic properties, it can be utilized in synthesizing advanced materials like polymers and organic semiconductors.

- Biological Studies : Understanding its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Ethyl 6-fluorobenzofuran-2-carboxylate, and how can reaction conditions be optimized for improved yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenated benzaldehyde derivatives. For example, fluorinated benzaldehydes are condensed with ethyl thioglycolate or similar nucleophiles in polar aprotic solvents like DMSO or DMF under controlled temperatures (60–80°C). Reaction progress is monitored via thin-layer chromatography (TLC) using dichloromethane/methanol (e.g., 9:1 ratio) for separation . Optimization includes adjusting solvent polarity, base selection (e.g., K₂CO₃ vs. triethylamine), and reaction time to suppress side reactions like hydrolysis or over-halogenation.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Key characterization methods include:

- ¹H/¹³C NMR : To confirm substituent positions on the benzofuran core, with fluorine-induced deshielding effects observable in aromatic proton signals.

- IR Spectroscopy : Identification of ester carbonyl (C=O) stretches near 1700 cm⁻¹ and C-F stretches around 1200 cm⁻¹.

- HPLC/MS : For purity assessment and molecular ion ([M+H]⁺) verification.

- TLC : Used with silica gel plates and UV visualization to track reaction intermediates .

Advanced Research Questions

Q. How can X-ray crystallography and software tools like SHELX or ORTEP-3 resolve the three-dimensional structure and conformational flexibility of this compound?

- Methodological Answer : Single-crystal X-ray diffraction data refined via SHELXL can determine bond lengths, angles, and torsional parameters. ORTEP-3 visualizes thermal ellipsoids and ring puckering (e.g., Cremer-Pople parameters for quantifying non-planarity ). For example, the fluorobenzofuran ring may exhibit slight puckering (amplitude ~0.2 Å), influencing steric interactions in drug-target binding .

Q. What computational strategies are employed to assess the pharmacokinetic properties and target selectivity of this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes like cyclooxygenase-2 (COX-2) or kinases.

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and metabolic stability.

- DFT Calculations : To map electrostatic potentials and frontier molecular orbitals, correlating electronic effects of the fluorine substituent with reactivity .

Q. How can researchers resolve contradictions in spectral data or biological activity across studies of fluorinated benzofuran derivatives?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents) or stereochemical variations. Strategies include:

- Reproducibility Checks : Repeating synthesis under inert atmospheres (N₂/Ar) to prevent oxidation.

- Advanced NMR Techniques : 2D-COSY or NOESY to assign stereochemistry.

- Crystallographic Validation : Comparing experimental XRD data with computational models .

Q. What role does ring puckering play in the reactivity and biological activity of this compound?

- Methodological Answer : The Cremer-Pople puckering amplitude (e.g., θ = 10–20°) quantifies out-of-plane distortion, affecting π-π stacking with aromatic residues in protein targets. Conformational analysis via variable-temperature NMR or MD simulations can link puckering dynamics to catalytic inhibition .

Q. What strategies are effective for functionalizing the benzofuran core to explore structure-activity relationships (SAR) in drug discovery?

- Methodological Answer :

- C–H Arylation : Palladium-catalyzed coupling to introduce aryl/heteroaryl groups at the 5-position.

- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid for salt formation or prodrug design.

- Halogen Exchange : Swapping fluorine for bromine/iodine to modulate steric and electronic profiles .

Q. How can researchers evaluate the potential of this compound as a pharmaceutical lead using in vitro and in silico models?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against COX-2 or kinases using fluorogenic substrates.

- Cell-Based Assays : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages).

- QSAR Modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.